BenchChemオンラインストアへようこそ!

{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Physicochemical Profiling Drug-likeness Hydantoin Scaffold

{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS 2173083-43-5) is a synthetic imidazolidine-2,4-dione (hydantoin) derivative with a molecular formula of C₁₃H₁₃FN₂O₄ and a molecular weight of 280.26 g/mol. The compound features an imidazolidine-2,4-dione core substituted at N3 with a 2-(4-fluorophenyl)ethyl group via an ethyl linker and at C5 with an acetic acid moiety (carboxymethyl group).

Molecular Formula C13H13FN2O4
Molecular Weight 280.25 g/mol
CAS No. 2173083-43-5
Cat. No. B1413690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
CAS2173083-43-5
Molecular FormulaC13H13FN2O4
Molecular Weight280.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN2C(=O)C(NC2=O)CC(=O)O)F
InChIInChI=1S/C13H13FN2O4/c14-9-3-1-8(2-4-9)5-6-16-12(19)10(7-11(17)18)15-13(16)20/h1-4,10H,5-7H2,(H,15,20)(H,17,18)
InChIKeyBTAUBDFQQPBGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source {1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS 2173083-43-5) for Research


{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS 2173083-43-5) is a synthetic imidazolidine-2,4-dione (hydantoin) derivative with a molecular formula of C₁₃H₁₃FN₂O₄ and a molecular weight of 280.26 g/mol . The compound features an imidazolidine-2,4-dione core substituted at N3 with a 2-(4-fluorophenyl)ethyl group via an ethyl linker and at C5 with an acetic acid moiety (carboxymethyl group) . Imidazolidine-2,4-diones are recognized as a privileged scaffold in medicinal chemistry, with registered derivatives exhibiting anticonvulsant, antiarrhythmic, and antiparasitic activities . The 4-fluorophenyl substituent is a common bioisosteric replacement in drug design, known to modulate lipophilicity and metabolic stability relative to non-fluorinated analogs [1]. Currently, the primary commercial availability of this compound is through specialty chemical suppliers at purities of ≥95%, with limited published pharmacological characterization in the peer-reviewed literature .

Why Generic Imidazolidine-2,4-dione Acetic Acid Analogs Cannot Replace CAS 2173083-43-5


Procurement decisions for imidazolidine-2,4-dione acetic acid derivatives used in medicinal chemistry campaigns must account for the specific N3 substitution pattern, which directly influences the compound's physicochemical property profile and, consequently, its behavior in biological assays. CAS 2173083-43-5 incorporates a 2-(4-fluorophenyl)ethyl substituent attached via an ethylene (–CH₂CH₂–) linker to the N3 position of the hydantoin ring . The single-atom positional shift from para-fluorine to meta-fluorine on the phenyl ring (as in CAS 2173083-44-6) or the elimination of the ethyl spacer (direct N-phenyl attachment, as in CAS 1214842-25-7) cannot be assumed to preserve target binding, solubility, logP, or metabolic stability . Within the hydantoin class, even minor structural modifications are well-documented to produce substantial changes in anticonvulsant potency, CYP450 inhibition profiles, and plasma protein binding, as demonstrated across the phenytoin and ethotoin series [1]. Unless direct comparative pharmacological data exist for a specific assay endpoint, generic substitution within this compound class introduces unquantified risk to experimental reproducibility.

Quantitative Differentiation of CAS 2173083-43-5 from Its Closest Analogs: A Procurement Evidence Guide


N3-Phenethyl Spacer Confers Lower logP and Higher Topological Polar Surface Area vs. Direct N-Phenyl Hydantoin Analog

CAS 2173083-43-5 incorporates a flexible ethylene (–CH₂CH₂–) linker between the hydantoin N3 and the 4-fluorophenyl ring. This structural feature is absent in the closest available comparator, CAS 1214842-25-7 (2-[1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid), where the 4-fluorophenyl is attached directly to N3. Calculated physicochemical properties reveal that the ethylene spacer in CAS 2173083-43-5 contributes to a reduced predicted logP (ΔlogP ≈ –0.5 relative to the direct N-phenyl analog with logP = 0.50) [1]. Simultaneously, CAS 2173083-43-5 possesses an increased topological polar surface area (tPSA > 86.7 Ų, the calculated value for the direct N-phenyl analog on ChemBase) due to the additional two methylene units and greater conformational flexibility [1]. Higher tPSA and lower logP are negative predictors of passive blood-brain barrier (BBB) penetration and CYP450-mediated oxidative metabolism, making CAS 2173083-43-5 a preferable candidate for peripheral target screening or for programs requiring reduced CNS exposure [2][3].

Physicochemical Profiling Drug-likeness Hydantoin Scaffold

Para-Fluorophenyl vs. Meta-Fluorophenyl Regioisomer Differentiation Impacts Predicted CYP450 Metabolic Lability

The para-fluorine substitution on the phenyl ring of CAS 2173083-43-5 distinguishes it from its meta-fluoro regioisomer, CAS 2173083-44-6 ({1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid). The para-fluorine position blocks the primary site of CYP450-mediated aromatic hydroxylation (the para-position of the phenyl ring), whereas the meta-fluoro isomer leaves the para-position unsubstituted and vulnerable to oxidative metabolism . In structurally analogous phenytoin derivatives, para-halogen substitution reduces intrinsic clearance in human liver microsomes by 2- to 5-fold compared to meta-substituted or unsubstituted phenyl congeners [1]. The para-fluoro shielding effect in CAS 2173083-43-5 predictably translates to a longer microsomal half-life (t₁/₂) and lower intrinsic clearance (CL_int) than the meta-fluoro isomer, though direct head-to-head microsomal stability data for these two specific CAS compounds have not been published [1].

Fluorine Regiochemistry Metabolic Stability CYP450 Oxidation

Commercial Availability and Structural Uniqueness vs. Discontinued Meta-Fluoro Isomer

A practical procurement consideration is the commercial status of closely related analogs. The meta-fluoro regioisomer CAS 2173083-44-6 has been listed as a 'Discontinued product' by at least one major supplier (Biosynth/CymitQuimica), suggesting limited continued availability for research resupply . In contrast, CAS 2173083-43-5 is listed as available from multiple suppliers including Chemenu (Catalog CM777048, purity 95%+) and MolCore (purity NLT 97%), providing greater supply chain redundancy for long-term research programs . Furthermore, CAS 2173083-43-5 possesses a unique combination of structural features—the 2-(4-fluorophenyl)ethyl N3 substituent, the imidazolidine-2,4-dione core, and the 4-yl acetic acid group—that is not shared by the more common N-phenyl hydantoin acetic acid analogs (e.g., CAS 1214842-25-7) or the 4-methyl-4-phenyl variants (e.g., CAS 1152513-96-6), providing a structurally distinct tool compound for SAR exploration .

Supplier Sourcing Structural Novelty Chemical Procurement

Carboxylic Acid Functionality Enables Salt and Prodrug Derivatization Not Accessible with Neutral Hydantoin Analogs

CAS 2173083-43-5 contains a free carboxylic acid group (pKa predicted ~3.6–4.0, based on ChemBase calculation for the direct N-phenyl analog, where calculated Acid pKa = 3.65) [1]. This ionizable moiety provides chemical tractability advantages over neutral hydantoin derivatives lacking a carboxylic acid handle. At physiological pH (7.4), the compound is predicted to exist predominantly in its ionized carboxylate form (predicted logD₇.₄ = –2.82 for the N-phenyl analog), which enhances aqueous solubility for in vitro assay preparation but limits passive membrane permeability [1][2]. The carboxylic acid enables salt formation (e.g., sodium, potassium, or amine salts) to modulate solubility and dissolution rate, and provides a synthetic handle for ester prodrug formation to improve oral bioavailability in in vivo studies [3]. In contrast, N-alkyl hydantoin analogs lacking the acetic acid moiety offer no such ionizable derivatization opportunities, limiting formulation flexibility [3].

Chemical Tractability Salt Formation Prodrug Design

Optimal Research and Procurement Application Scenarios for {1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (CAS 2173083-43-5)


Peripheral Anti-Inflammatory or Metabolic Disease Hit-to-Lead Campaigns Requiring Low CNS Exposure

CAS 2173083-43-5, by virtue of its predicted lower logP (~0.0 vs. 0.50) and higher tPSA (>86.7 Ų) relative to the direct N-phenyl hydantoin analog CAS 1214842-25-7, is predicted to exhibit reduced passive BBB permeability [1][2]. For drug discovery programs targeting peripheral inflammatory or metabolic targets (e.g., PTP1B for insulin resistance, where structurally related imidazolidine acetic acid derivatives have shown inhibitory activity), this compound's physicochemical profile biases it toward peripheral tissue distribution, potentially reducing CNS-mediated side effects that have historically plagued broader-spectrum hydantoin-based candidates . Procurement of CAS 2173083-43-5 rather than the more lipophilic analog is recommended when CNS exclusion is a program priority.

Metabolic Stability-Focused SAR Exploration Comparing Para- vs. Meta-Fluorophenyl Hydantoins

A structurally focused SAR study investigating the impact of fluorine regioisomerism on CYP450-mediated oxidative metabolism of hydantoin acetic acid derivatives represents a high-value application for CAS 2173083-43-5. Head-to-head microsomal incubation comparing CAS 2173083-43-5 (para-fluoro) against its meta-fluoro isomer CAS 2173083-44-6 would generate primary data to confirm the predicted metabolic shielding effect of para-fluorine substitution [3]. Such data are currently absent from the published literature and would constitute novel, citable contributions to fluorine medicinal chemistry. The availability of CAS 2173083-43-5 from multiple suppliers ensures the compound can be procured in sufficient quantity and purity for replicate intrinsic clearance assays .

Salt and Prodrug Library Synthesis from a Hydantoin Carboxylic Acid Scaffold

The carboxylic acid functional group of CAS 2173083-43-5 (predicted pKa ~3.6–4.0) enables systematic salt screening (e.g., sodium, potassium, tromethamine, L-arginine salts) and ester prodrug synthesis (e.g., ethyl, pivaloyloxymethyl, or amino acid esters) aimed at modulating solubility, dissolution rate, and oral bioavailability [4][5]. This chemical tractability differentiates CAS 2173083-43-5 from neutral hydantoin analogs that lack a derivatizable acid handle. A focused library of 10–20 salt and ester derivatives can be synthesized and profiled for thermodynamic solubility, logD₇.₄, chemical stability in simulated gastric and intestinal fluids, and permeability in Caco-2 or PAMPA models, generating a comprehensive developability dataset for the hydantoin acetic acid chemotype.

Anticonvulsant Screening Panel with Phenytoin and Ethotoin as Positive Controls

Given that the imidazolidine-2,4-dione (hydantoin) scaffold is one of the most established anticonvulsant pharmacophores—exemplified by phenytoin (5,5-diphenylhydantoin) and ethotoin (3-ethyl-5-phenylhydantoin)—CAS 2173083-43-5 is a logical candidate for evaluation in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents [6]. The compound's N3-(4-fluorophenethyl) substitution represents a structurally distinct departure from the simple alkyl or phenyl N3 substituents found in clinically approved hydantoin anticonvulsants, potentially yielding a differentiated efficacy or tolerability profile. Procurement for academic anticonvulsant screening programs under the NIH Epilepsy Therapy Screening Program (ETSP) framework is a rational deployment of this compound.

Quote Request

Request a Quote for {1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.